molecular formula C16H8ClN3O5S2 B461619 (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B461619
M. Wt: 421.8g/mol
InChI Key: PUNYPWQPOBOBQS-ZSOIEALJSA-N
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Description

(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to yield the desired thiazolidinone derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Due to its structural features, the compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological activity. For instance, if it exhibits antimicrobial properties, it might target bacterial cell walls or specific enzymes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-chlorobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-nitrobenzylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of both chloro and nitro substituents on the aromatic rings, along with the thioxo group, gives (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one unique chemical and biological properties compared to its analogs. These structural features may enhance its reactivity and potential biological activity.

Properties

Molecular Formula

C16H8ClN3O5S2

Molecular Weight

421.8g/mol

IUPAC Name

(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H8ClN3O5S2/c17-12-6-1-9(7-13(12)20(24)25)8-14-15(21)18(16(26)27-14)10-2-4-11(5-3-10)19(22)23/h1-8H/b14-8-

InChI Key

PUNYPWQPOBOBQS-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/SC2=S)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC2=S)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC2=S)[N+](=O)[O-]

Origin of Product

United States

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